molecular formula C26H32N4O4 B1255440 N-[3-(1-azepanyl)propyl]-3-[(4-methoxyphenyl)methyl]-2,4-dioxo-1H-quinazoline-7-carboxamide

N-[3-(1-azepanyl)propyl]-3-[(4-methoxyphenyl)methyl]-2,4-dioxo-1H-quinazoline-7-carboxamide

Cat. No. B1255440
M. Wt: 464.6 g/mol
InChI Key: XQRCOZUZJMWDEW-UHFFFAOYSA-N
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Description

N-[3-(1-azepanyl)propyl]-3-[(4-methoxyphenyl)methyl]-2,4-dioxo-1H-quinazoline-7-carboxamide is a member of quinazolines.

Scientific Research Applications

Synthesis and Chemical Properties

N-[3-(1-azepanyl)propyl]-3-[(4-methoxyphenyl)methyl]-2,4-dioxo-1H-quinazoline-7-carboxamide is a compound that can be synthesized through various chemical processes. Ikemoto et al. (2005) describe a method for synthesizing a related compound, an orally active CCR5 antagonist, through esterification and Claisen type reactions, demonstrating the compound's potential in chemical syntheses (Ikemoto et al., 2005).

Corrosion Inhibition

A study by Kumar et al. (2020) on quinazoline derivatives highlights their use in corrosion inhibition. They found that these derivatives exhibit excellent corrosion inhibition for mild steel, indicating potential applications in material science and engineering (Kumar et al., 2020).

Pharmacological Evaluation

In the field of pharmacology, Alagarsamy and Murugesan (2007) synthesized a variety of quinazolin-4(3H)-ones, including compounds similar to N-[3-(1-azepanyl)propyl]-3-[(4-methoxyphenyl)methyl]-2,4-dioxo-1H-quinazoline-7-carboxamide, and investigated their analgesic and anti-inflammatory properties, indicating a potential application in drug development (Alagarsamy & Murugesan, 2007).

Anticancer Potential

Research by Sirisoma et al. (2010) explores N-methyl-4-(4-methoxyanilino)quinazolines as apoptosis inducers, suggesting their use in cancer therapy. Their structure-activity relationship study provides insights into the modifications that enhance the compound's potency, which could be relevant to the compound (Sirisoma et al., 2010).

properties

Product Name

N-[3-(1-azepanyl)propyl]-3-[(4-methoxyphenyl)methyl]-2,4-dioxo-1H-quinazoline-7-carboxamide

Molecular Formula

C26H32N4O4

Molecular Weight

464.6 g/mol

IUPAC Name

N-[3-(azepan-1-yl)propyl]-3-[(4-methoxyphenyl)methyl]-2,4-dioxo-1H-quinazoline-7-carboxamide

InChI

InChI=1S/C26H32N4O4/c1-34-21-10-7-19(8-11-21)18-30-25(32)22-12-9-20(17-23(22)28-26(30)33)24(31)27-13-6-16-29-14-4-2-3-5-15-29/h7-12,17H,2-6,13-16,18H2,1H3,(H,27,31)(H,28,33)

InChI Key

XQRCOZUZJMWDEW-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)CN2C(=O)C3=C(C=C(C=C3)C(=O)NCCCN4CCCCCC4)NC2=O

Canonical SMILES

COC1=CC=C(C=C1)CN2C(=O)C3=C(C=C(C=C3)C(=O)NCCCN4CCCCCC4)NC2=O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[3-(1-azepanyl)propyl]-3-[(4-methoxyphenyl)methyl]-2,4-dioxo-1H-quinazoline-7-carboxamide
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N-[3-(1-azepanyl)propyl]-3-[(4-methoxyphenyl)methyl]-2,4-dioxo-1H-quinazoline-7-carboxamide
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N-[3-(1-azepanyl)propyl]-3-[(4-methoxyphenyl)methyl]-2,4-dioxo-1H-quinazoline-7-carboxamide
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N-[3-(1-azepanyl)propyl]-3-[(4-methoxyphenyl)methyl]-2,4-dioxo-1H-quinazoline-7-carboxamide
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N-[3-(1-azepanyl)propyl]-3-[(4-methoxyphenyl)methyl]-2,4-dioxo-1H-quinazoline-7-carboxamide
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N-[3-(1-azepanyl)propyl]-3-[(4-methoxyphenyl)methyl]-2,4-dioxo-1H-quinazoline-7-carboxamide

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